2-(5-amino-3-phenylpyrazol-1-yl)-6-methyl-1H-pyrimidin-4-one
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Overview
Description
The compound identified by the Chemical Identifier Database number 33677604 is a chemical substance with various applications in scientific research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound identified by the Chemical Identifier Database number 33677604 involves multiple steps, including the use of specific reagents and reaction conditions. The preparation methods typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical structure.
Industrial Production Methods
In industrial settings, the production of the compound identified by the Chemical Identifier Database number 33677604 is scaled up using large reactors and automated systems. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the production process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
The compound identified by the Chemical Identifier Database number 33677604 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of the compound identified by the Chemical Identifier Database number 33677604 include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Halogenating agents: Chlorine, bromine
Nucleophiles: Hydroxide ions, amines
Major Products Formed
The major products formed from the reactions of the compound identified by the Chemical Identifier Database number 33677604 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
The compound identified by the Chemical Identifier Database number 33677604 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of the compound identified by the Chemical Identifier Database number 33677604 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
The compound identified by the Chemical Identifier Database number 33677604 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds may include:
- Chemical Identifier Database number 2244 (aspirin)
- Chemical Identifier Database number 5161 (salicylsalicylic acid)
- Chemical Identifier Database number 3715 (indomethacin)
- Chemical Identifier Database number 1548887 (sulindac)
Uniqueness
The uniqueness of the compound identified by the Chemical Identifier Database number 33677604 lies in its specific chemical structure and the resulting properties that differentiate it from other similar compounds
Properties
IUPAC Name |
2-(5-amino-3-phenylpyrazol-1-yl)-6-methyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-9-7-13(20)17-14(16-9)19-12(15)8-11(18-19)10-5-3-2-4-6-10/h2-8H,15H2,1H3,(H,16,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULTVTDBHNFALF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)N2C(=CC(=N2)C3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)N2C(=CC(=N2)C3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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